molecular formula C19H18N4O4 B13367063 N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]urea

N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]urea

Cat. No.: B13367063
M. Wt: 366.4 g/mol
InChI Key: JKDKUPYRVZTTCU-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-N’-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]urea is a complex organic compound that features a benzodioxole moiety and a quinazolinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N’-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole and quinazolinone intermediates, followed by their coupling through urea formation. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-N’-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the quinazolinone moiety, potentially leading to new compounds with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents on the benzodioxole ring.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-N’-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]urea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic uses, such as anticancer or antimicrobial agents.

    Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N’-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]urea involves its interaction with molecular targets, such as enzymes or receptors. The benzodioxole and quinazolinone moieties may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzodioxol-5-ylmethyl)-N’-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]urea: shares similarities with other compounds containing benzodioxole and quinazolinone structures, such as:

Uniqueness

The uniqueness of N-(1,3-benzodioxol-5-ylmethyl)-N’-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]urea lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H18N4O4

Molecular Weight

366.4 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(4-oxoquinazolin-3-yl)ethyl]urea

InChI

InChI=1S/C19H18N4O4/c24-18-14-3-1-2-4-15(14)22-11-23(18)8-7-20-19(25)21-10-13-5-6-16-17(9-13)27-12-26-16/h1-6,9,11H,7-8,10,12H2,(H2,20,21,25)

InChI Key

JKDKUPYRVZTTCU-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)NCCN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

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